5-Phenylpenta-2,4-diyn-1-ol
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Overview
Description
5-Phenylpenta-2,4-diyn-1-ol is an organic compound characterized by the presence of a phenyl group attached to a penta-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes two triple bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-diyn-1-ol typically involves the reaction of phenylacetylene with propargyl alcohol under specific conditions. One common method includes the use of copper(I) chloride (CuCl) as a catalyst and triethylamine (Et3N) as a base. The reaction is carried out at elevated temperatures, around 60°C, in the presence of air for about 10 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpenta-2,4-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Phenylpenta-2,4-diyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Phenylpenta-2,4-diyn-1-ol involves its interaction with various molecular targets. The compound’s triple bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 1-Phenylpenta-1,4-diyn-3-ol
- 1,4-Diphenylbuta-1,3-diyne
- 1,4-Bis(p-methoxyphenyl)buta-1,3-diyne
Uniqueness: 5-Phenylpenta-2,4-diyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group, which provides distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
30353-46-9 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-phenylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C11H8O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,10H2 |
InChI Key |
SRVFKAOSEFBVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CCO |
Origin of Product |
United States |
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